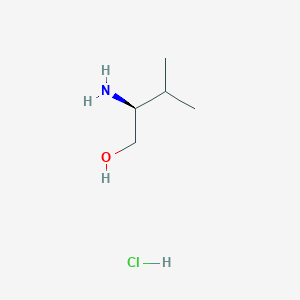

(S)-2-Amino-3-methylbutan-1-ol hydrochloride

Overview

Description

The compound "(S)-2-Amino-3-methylbutan-1-ol hydrochloride" is closely related to the compounds discussed in the provided papers. While the exact compound is not directly studied, the papers provide insights into similar compounds with related structures and properties. The first paper discusses a derivative of 2-amino-3-methylbutanoate, which is a structurally similar compound to "(S)-2-Amino-3-methylbutan-1-ol hydrochloride" . The second paper examines a different amino acid derivative, which shares some structural features such as chirality and the presence of an amino group .

Synthesis Analysis

The synthesis of related compounds involves the crystallization of derivatives, as seen in the second paper where the hydrobromide of a methyl ester was crystallized from a methanol-benzene solution . This suggests that similar crystallization techniques could potentially be applied to synthesize "(S)-2-Amino-3-methylbutan-1-ol hydrochloride".

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography, as reported in the second paper . This technique allows for the absolute determination of stereochemistry, which is crucial for understanding the properties and reactivity of chiral molecules like "(S)-2-Amino-3-methylbutan-1-ol hydrochloride".

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of "(S)-2-Amino-3-methylbutan-1-ol hydrochloride", they do provide insights into the reactivity of similar compounds. For instance, the first paper mentions the anti-viral activity of the compound against various viral proteins, which was revealed through molecular docking studies . This suggests that "(S)-2-Amino-3-methylbutan-1-ol hydrochloride" may also interact with biological molecules in a significant way.

Physical and Chemical Properties Analysis

The first paper provides a comprehensive analysis of the vibrational frequencies, electronic properties, and chemical shielding effects of a related compound . These properties are crucial for understanding the behavior of "(S)-2-Amino-3-methylbutan-1-ol hydrochloride" in different environments. The vibrational spectroscopy data and the calculated band gap energy indicate that the compound has characteristics comparable to bioactive molecules. Additionally, the electrostatic potential and natural bond orbital analysis shed light on the charge distribution within the molecule, which is important for predicting its reactivity .

Scientific Research Applications

Beta-Hydroxy-Beta-Methylbutyrate (HMB) on Exercise Performance and Body Composition

HMB, a metabolite of the amino acid leucine, has been extensively studied for its effects on exercise performance and skeletal muscle hypertrophy. It is particularly popular among bodybuilders and strength/power athletes. Research suggests HMB may promote exercise performance and support skeletal muscle hypertrophy through its potential mechanisms of action, including the inhibition of protein degradation and stimulation of protein synthesis. Studies have analyzed its effectiveness across varying levels of age, sex, and training experience, with a focus on its role as a precursor to cholesterol synthesis and its impact on proteolytic pathways (Wilson, Wilson, & Manninen, 2008).

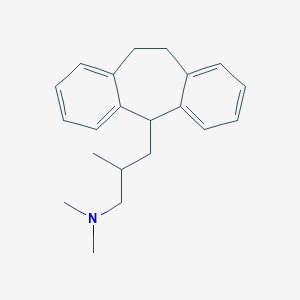

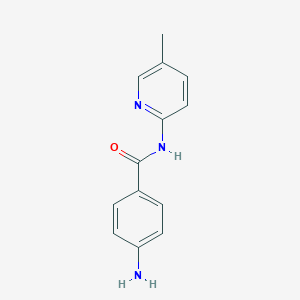

FTY720 in Cancer Therapy

FTY720, known for its potent immunosuppressive effects, has also been studied for its antitumor efficacy in preclinical cancer models. Despite its primary use in treating multiple sclerosis, FTY720 has shown potential in cancer therapy, operating through S1PR-independent mechanisms. This suggests a novel application area for compounds with similar functional groups or mechanisms of action as "(S)-2-Amino-3-methylbutan-1-ol hydrochloride" (Zhang et al., 2013).

Drug Conjugation and Metabolism

Understanding the metabolic pathways and drug conjugation processes is crucial for developing therapeutic applications. Studies on drug metabolism highlight the importance of Phase 2 reactions, such as glucuronidation, in the detoxification and excretion of drugs. This provides insight into the biotransformation and potential therapeutic uses of compounds like "(S)-2-Amino-3-methylbutan-1-ol hydrochloride" in enhancing drug solubility and excretion (Dutton, 1978).

Nutritional Role and Therapeutic Applications

The nutritional role of leucine metabolites such as HMB has been linked to the maintenance of muscle mass and function, especially in aging populations. Dietary supplementation with HMB has been explored for its potential to protect or rebuild muscle mass in older individuals with reduced lean body mass. The mechanisms through which HMB may exert its effects include the reduction of exercise-related muscle damage and modulation of muscle protein breakdown, indicating a broader scope for the application of similar compounds in nutritional and therapeutic contexts (Landi et al., 2019).

Safety And Hazards

This involves looking at the compound’s toxicity and any risks associated with handling it. It includes information on how to safely store and dispose of the compound.

Future Directions

This could involve discussing potential future research directions, such as studying the compound’s potential uses or developing new methods to synthesize it.

For a specific compound like “(S)-2-Amino-3-methylbutan-1-ol hydrochloride”, you would need to look up this information in scientific literature or databases. Please consult with a chemist or a reliable scientific source for more detailed and specific information.

properties

IUPAC Name |

(2S)-2-amino-3-methylbutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-4(2)5(6)3-7;/h4-5,7H,3,6H2,1-2H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYONGLLQMUYOPP-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647395 | |

| Record name | (2S)-2-Amino-3-methylbutan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-methylbutan-1-ol hydrochloride | |

CAS RN |

17016-89-6 | |

| Record name | (2S)-2-Amino-3-methylbutan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-3-methylbutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Valinol hydrochloride, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CSD9XWZ26Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)

![3-[Ethyl[3-methyl-4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]propiononitrile](/img/structure/B90685.png)